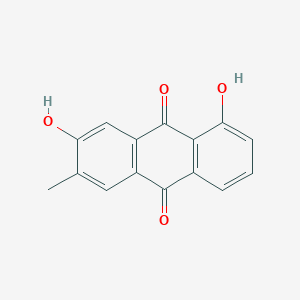
1,7-Dihydroxy-6-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dihydroxy-6-methylanthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O4. This compound is known for its distinctive structure, which includes two hydroxyl groups and a methyl group attached to an anthracene backbone. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-6-methylanthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of 1,7-dihydroxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or alkylated anthraquinones.
Scientific Research Applications
1,7-Dihydroxy-6-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-dihydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, the compound can inhibit specific enzymes, such as topoisomerases, which are involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-trihydroxy-6-methylanthracene-9,10-dione.
Physcion: 1,8-dihydroxy-6-methoxy-3-methylanthracene-9,10-dione.
Chrysophanol: 1,8-dihydroxy-3-methylanthracene-9,10-dione
Uniqueness
1,7-Dihydroxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike emodin and physcion, which have hydroxyl groups at different positions, this compound has hydroxyl groups at the 1 and 7 positions, leading to different reactivity and biological activities .
Properties
CAS No. |
669089-91-2 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1,7-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-5-9-10(6-12(7)17)15(19)13-8(14(9)18)3-2-4-11(13)16/h2-6,16-17H,1H3 |
InChI Key |
UJVFWZYQJMYENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
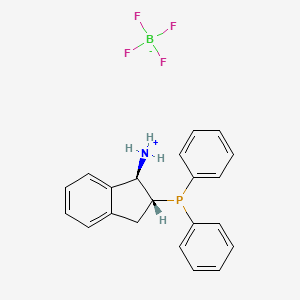
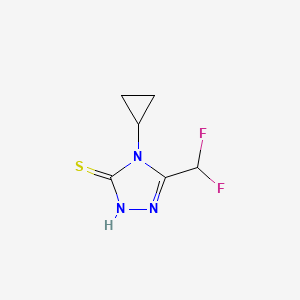

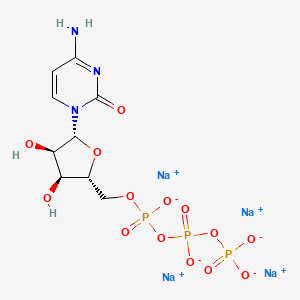
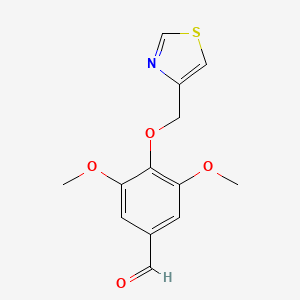
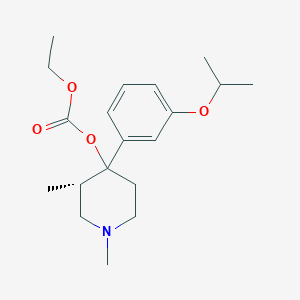

![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)

